molecular formula C20H21N3O3 B2607460 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 891124-33-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2607460
CAS No.: 891124-33-7
M. Wt: 351.406
InChI Key: ILMHCINJRQQRAE-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the oxadiazole derivative with 4-isopropoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
  • N-(5-(2,5-dimethylphenyl)-1,3,4-triazol-2-yl)-4-isopropoxybenzamide

Uniqueness

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds with thiadiazole or triazole rings.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12(2)25-16-9-7-15(8-10-16)18(24)21-20-23-22-19(26-20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHCINJRQQRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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